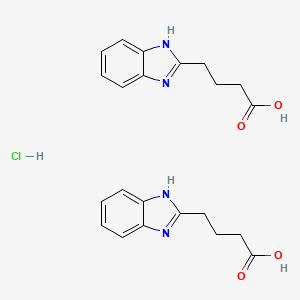

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride

Description

Bis(4-(1H-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride is a benzimidazole-derived compound characterized by two 1,3-benzodiazole (benzimidazole) moieties linked via butanoic acid chains, with a hydrochloride counterion. The benzimidazole core is a heterocyclic aromatic system known for its role in pharmaceuticals, particularly in anticancer and antiviral agents. The butanoic acid chains enhance solubility in aqueous media, while the hydrochloride salt further improves bioavailability.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H12N2O2.ClH/c2*14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h2*1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCYKRMCZZRISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)butanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Bis(4-(1H-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride is compared below with pharmacopeial benzimidazole derivatives, including Bendamustine hydrochloride and its related compounds (Table 1) .

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Profile | Pharmacological Relevance |

|---|---|---|---|---|---|

| This compound | C₂₂H₂₂ClN₄O₄ | 469.89 | Bis-benzimidazole, carboxylic acid, HCl | High aqueous solubility | Potential DNA-targeting agent |

| Bendamustine Hydrochloride | C₁₆H₂₁Cl₂N₃O₂ | 394.27 | Monobenzimidazole, chloroethylamine, HCl | Moderate aqueous solubility | FDA-approved alkylating agent (lymphoma) |

| Bendamustine Related Compound A | C₁₆H₂₃N₃O₄ | 321.38 | Bis(2-hydroxyethyl)amino, carboxylic acid | High polarity, hydrophilic | Synthetic impurity; low bioactivity |

| Bendamustine Related Compound B | C₁₆H₂₁N₃O₃ | 303.36 | Morpholino, carboxylic acid | Moderate solubility | Intermediate in synthesis |

| Bendamustine Related Compound C | C₁₈H₂₇N₃O₄ | 349.43 | Ethyl ester, bis(2-hydroxyethyl)amino | Lipophilic | Prodrug potential |

Key Comparative Insights:

Structural Complexity: The target compound’s bis-benzimidazole architecture distinguishes it from mono-benzimidazole analogs like Bendamustine. This may enhance DNA-binding affinity through dual intercalation or cross-linking, though its higher molecular weight (469.89 vs. 394.27 for Bendamustine) could reduce cellular uptake .

Solubility : The carboxylic acid groups and hydrochloride salt confer superior aqueous solubility compared to Bendamustine’s chloroethylamine group and Related Compound C’s ester .

Pharmacological Potential: While Bendamustine is a clinically validated alkylating agent, the bis-benzimidazole structure of the target compound suggests a distinct mechanism, possibly akin to bis-intercalators (e.g., bisanthramides) or topoisomerase inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.